molecular formula C18H20ClN5O3 B11419506 7-(2-chlorobenzyl)-6-hydroxy-3-methyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-2H-purin-2-one

7-(2-chlorobenzyl)-6-hydroxy-3-methyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-2H-purin-2-one

Cat. No.: B11419506
M. Wt: 389.8 g/mol
InChI Key: HRFBIYHWLSPWLK-UHFFFAOYSA-N
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Description

7-[(2-CHLOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group, a morpholine moiety, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-CHLOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core, introduction of the chlorophenyl group, and attachment of the morpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[(2-CHLOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-[(2-CHLOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-CHLOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 7-[(2-CHLOROPHENYL)METHYL]-3-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20ClN5O3

Molecular Weight

389.8 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C18H20ClN5O3/c1-22-16-15(17(25)21-18(22)26)24(10-12-4-2-3-5-13(12)19)14(20-16)11-23-6-8-27-9-7-23/h2-5H,6-11H2,1H3,(H,21,25,26)

InChI Key

HRFBIYHWLSPWLK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC=CC=C4Cl

Origin of Product

United States

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